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Compound of Interest

Compound Name:
Cyclopropyl(3-

methoxyphenyl)methanone

Cat. No.: B034386 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of Cyclopropyl(3-
methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the known physicochemical

properties of the chemical compound Cyclopropyl(3-methoxyphenyl)methanone. The

information is compiled from various chemical data sources and is intended to support research

and development activities. This document presents key data in a structured format, outlines

standard experimental methodologies for property determination, and includes graphical

representations of relevant experimental workflows.

Chemical Identity and Structure
Cyclopropyl(3-methoxyphenyl)methanone is an aromatic ketone featuring a cyclopropyl

group and a methoxy-substituted phenyl ring. Understanding its fundamental properties is

crucial for its application in chemical synthesis and potential use in drug discovery.
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Identifier Value

IUPAC Name Cyclopropyl(3-methoxyphenyl)methanone

CAS Number 104271-41-2[1]

Molecular Formula C₁₁H₁₂O₂[1]

Molecular Weight 176.21 g/mol [1]

Canonical SMILES COC1=CC=CC(=C1)C(=O)C2CC2

InChI Key Not available in search results

Physicochemical Properties
The following table summarizes the key physicochemical properties of Cyclopropyl(3-
methoxyphenyl)methanone. It is important to note that while several predicted and

experimental values are available, specific experimental data for properties such as melting

point and aqueous solubility are not widely reported. For comparison, the melting point of the

isomeric Cyclopropyl(4-methoxyphenyl)methanone is reported to be 40-42 °C[2].

Property Value

Boiling Point 275.5 °C at 760 mmHg[1]

Density 1.142 g/cm³[1]

Flash Point 119.7 °C[1]

Vapor Pressure 0.00507 mmHg at 25 °C[1]

Refractive Index 1.563[1]

LogP (Octanol-Water Partition Coefficient) 2.28790[1]

Polar Surface Area (PSA) 26.30 Å²[1]

Melting Point Data not available in search results.

Solubility Data not available in search results.
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Experimental Protocols
The following sections describe standard laboratory protocols for the determination of key

physicochemical properties. These methods are generally applicable to solid organic

compounds like Cyclopropyl(3-methoxyphenyl)methanone.

Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A pure compound

typically exhibits a sharp melting point range of 0.5-1.0 °C.

Methodology: Capillary Method

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a

thin-walled capillary tube to a height of 1-2 mm.[3]

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned

with the thermometer bulb, and placed in a heating apparatus such as a Thiele tube or a

modern digital melting point apparatus.[3]

Heating: The heating bath or block is heated slowly, at a rate of approximately 1-2 °C per

minute, as the temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded. This range represents the melting point of the substance.[4]

Solubility Determination
The shake-flask method is a widely used technique for determining the thermodynamic

solubility of a compound in a given solvent.[1][5]

Methodology: Shake-Flask Method

Sample Preparation: An excess amount of the solid compound is added to a flask or vial

containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).[6]

[7] This ensures that a saturated solution is formed.[6]
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Equilibration: The sealed flask is agitated (e.g., on a shaker) at a constant temperature for an

extended period (typically 24 hours or more) to allow the system to reach equilibrium.[1][5]

Phase Separation: After equilibration, the undissolved solid is separated from the solution by

filtration or centrifugation to obtain a clear, saturated solution.[1][7]

Quantification: The concentration of the compound in the filtrate is determined using a

suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).[1][5] This concentration represents the solubility of the compound

in that solvent at the specified temperature.

Relevant Workflows and Pathways
While no specific biological signaling pathways involving Cyclopropyl(3-
methoxyphenyl)methanone were identified, compounds containing a cyclopropyl

carboxamide moiety have been investigated as antimalarial agents that target cytochrome b in

the mitochondrial electron transport chain.[8] However, to maintain direct relevance to the

specified compound, the following diagrams illustrate common experimental workflows.

General Synthesis Workflow
A common method for the synthesis of aryl cyclopropyl ketones is through the Friedel-Crafts

acylation reaction. The following diagram outlines a general workflow for such a synthesis.

General Workflow for Friedel-Crafts Acylation Synthesis
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Caption: A generalized workflow for the synthesis of an aryl cyclopropyl ketone.

Solubility Determination Workflow
The diagram below illustrates the logical steps involved in determining the solubility of a

compound using the shake-flask method.
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Workflow for Shake-Flask Solubility Determination
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Caption: A logical workflow for the shake-flask solubility determination method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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